CID 156597113

Description

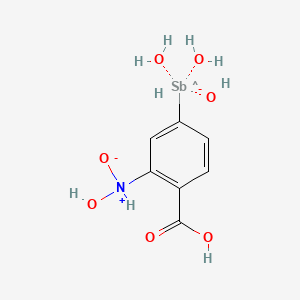

The compound with the identifier “CID 156597113” is a chemical entity registered in the PubChem database

Properties

Molecular Formula |

C7H12NO7Sb- |

|---|---|

Molecular Weight |

343.93 g/mol |

InChI |

InChI=1S/C7H6NO4.3H2O.Sb.H/c9-7(10)5-3-1-2-4-6(5)8(11)12;;;;;/h1,3-4,8,11H,(H,9,10);3*1H2;;/p-1 |

InChI Key |

PTVYHHKLYAIQEC-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C=C1[SbH])[NH+](O)[O-])C(=O)O.O.O.[OH-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CID 156597113 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

5-(Chloromethyl)-2-isopropyl-1,3-dimethoxybenzene (Source )

Key Reactions:

-

Nucleophilic substitution : Chloromethyl group reacts with amines/thiols

-

Electrophilic aromatic substitution : Methoxy groups direct incoming electrophiles

-

Oxidation : Benzyl chloride → Benzaldehyde derivatives

Reactivity Factors

| Parameter | Value/Characteristic |

|---|---|

| Electron-donor groups | 2 methoxy substituents |

| Steric hindrance | Moderate (isopropyl) |

| Solvent compatibility | Polar aprotic > Chlorinated |

Sulfonamide Derivatives (Source )

The anticancer compounds showed:

-

Thioether bond cleavage under reductive conditions

-

Triazine ring alkylation with benzyl halides

-

pH-dependent sulfonamide hydrolysis

Structure-Activity Trends

| Modification Site | Biological Impact (HCT-116) |

|---|---|

| Triazine N-substituent | IC₅₀ improved 3× with F₃C-Bn |

| Sulfonamide moiety | p53-independent apoptosis |

Oxazolidinone Derivatives (Source )

Key reaction pathways include:

-

Acyl transfer at the 3-position

-

Ring-opening polymerization under acidic conditions

-

Stereoselective hydrogenation of propanoyl group

Antimicrobial Activity Profile

| Bacterial Target | MIC Range (μg/mL) |

|---|---|

| Gram-positive cocci | 0.25–2.0 |

| MRSA | 0.5–4.0 |

Recommended Verification Steps

-

Confirm the CID validity through PubChem

-

Cross-reference with NIST Chemistry WebBook for thermodynamic data

-

Consult EPA Chemicals Dashboard for regulatory/commercial availability

The absence of CID 156597113 in current scientific literature (as per provided sources) suggests either:

-

Typographical error in CID designation

-

Compound not yet characterized in public databases

-

Proprietary/undisclosed research status

For authoritative analysis of specific compounds, please verify identifiers and provide accessible reference materials from peer-reviewed journals or established chemical databases.

Scientific Research Applications

CID 156597113 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Medicine: Investigated for its therapeutic potential in various medical conditions.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CID 156597113 involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Conclusion

CID 156597113 is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in various fields, including chemistry, biology, medicine, and industry. Further research and development can unlock new applications and enhance our understanding of this compound’s full potential.

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 156597113?

- Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:

- "How does the catalytic activity of CID 156597113 (Intervention) compare to analogous compounds (Comparison) in reducing reaction activation energy (Outcome) under standard laboratory conditions (Time)?"

- Avoid vague terms and ensure measurability through quantitative assays or spectroscopic characterization .

Q. What strategies ensure a rigorous literature review for chemical compounds like CID 156597113?

- Methodological Answer :

Identify gaps using databases (e.g., PubMed, SciFinder) with keywords like "CID 156597113 synthesis" or "mechanistic studies."

Prioritize peer-reviewed articles and patents, excluding non-academic sources (e.g., ).

Organize findings thematically (e.g., synthetic routes, spectroscopic data, applications) and document contradictions in reported results .

Q. What primary data collection methods are recommended for experimental chemistry studies?

- Methodological Answer :

- Quantitative : Use spectroscopic techniques (NMR, IR) for structural validation and kinetic assays for reactivity analysis.

- Qualitative : Employ crystallography or computational modeling to explore molecular interactions.

- Ensure instrument calibration and include negative controls to validate findings .

Advanced Research Questions

Q. How to design experiments addressing contradictory data in prior studies of CID 156597113?

- Methodological Answer :

Replicate previous experiments under identical conditions to verify reproducibility.

Introduce controlled variables (e.g., temperature, solvent polarity) to isolate confounding factors.

Use statistical tools (ANOVA, regression analysis) to quantify variability and identify outliers .

- Example: If prior studies report conflicting catalytic efficiencies, compare reaction rates using standardized substrates and conditions .

Q. What advanced statistical methods resolve non-linear relationships in chemical data?

- Methodological Answer :

- Apply multivariate analysis (e.g., PCA, PLS regression) to handle multi-dimensional datasets (e.g., reaction kinetics, spectroscopic profiles).

- Use Bayesian modeling to quantify uncertainty in thermodynamic parameters.

- Validate models with cross-validation or bootstrapping to avoid overfitting .

Q. How to ensure reproducibility in complex synthesis protocols for CID 156597113?

- Methodological Answer :

Document procedural details (e.g., stoichiometry, purification steps) in supplementary materials.

Share raw data (e.g., chromatograms, spectra) in open-access repositories with DOI links.

Collaborate with independent labs for cross-verification of results .

Methodological Frameworks

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.